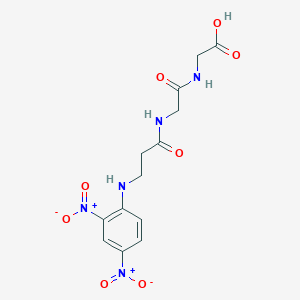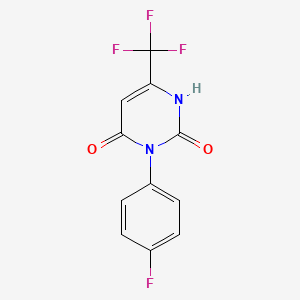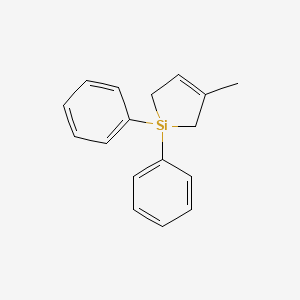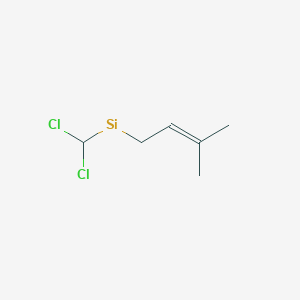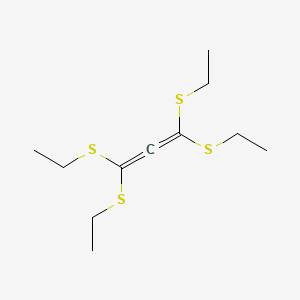
Tetrakis(ethylsulfanyl)propadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(ethylsulfanyl)propadiene is an organic compound with the molecular formula C11H20S4 It is characterized by the presence of four ethylsulfanyl groups attached to a propadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(ethylsulfanyl)propadiene typically involves the reaction of propadiene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with propadiene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Tetrakis(ethylsulfanyl)propadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propadiene derivatives.
科学的研究の応用
Tetrakis(ethylsulfanyl)propadiene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which Tetrakis(ethylsulfanyl)propadiene exerts its effects involves interactions with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .
類似化合物との比較
Similar Compounds
Propadiene: The simplest allene with two adjacent carbon double bonds.
Tetrakis(4-ethylphenyl)porphyrin: A compound with similar ethyl groups but attached to a porphyrin ring.
Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin derivative with carboxylic acid groups.
Uniqueness
Unlike simple propadiene, the presence of sulfur atoms in Tetrakis(ethylsulfanyl)propadiene allows for diverse chemical transformations and interactions with biological systems .
特性
CAS番号 |
50744-17-7 |
|---|---|
分子式 |
C11H20S4 |
分子量 |
280.5 g/mol |
InChI |
InChI=1S/C11H20S4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3 |
InChIキー |
SHFHPPLVZFQGFR-UHFFFAOYSA-N |
正規SMILES |
CCSC(=C=C(SCC)SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
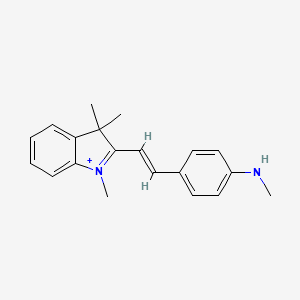
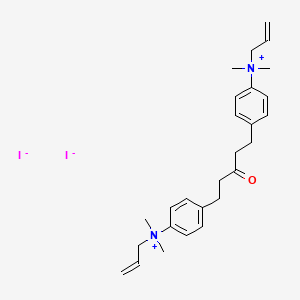

![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
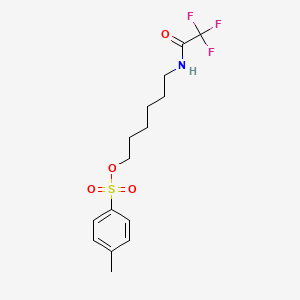
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
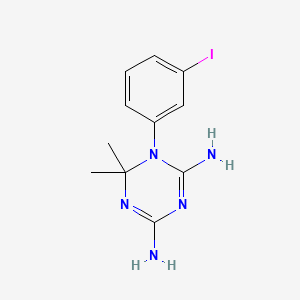
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
